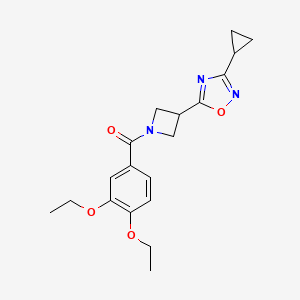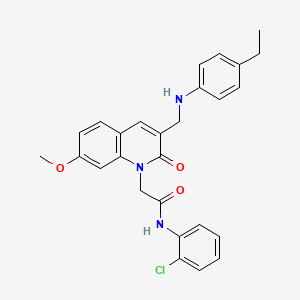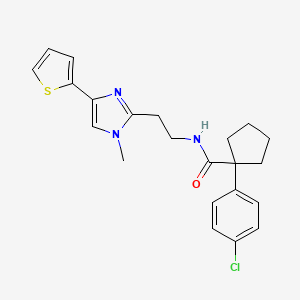![molecular formula C11H14N2O B3013108 3-cyclobutoxy-5H,6H,7H-cyclopenta[c]pyridazine CAS No. 2175978-41-1](/img/structure/B3013108.png)
3-cyclobutoxy-5H,6H,7H-cyclopenta[c]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclobutoxy-5H,6H,7H-cyclopenta[c]pyridazine is a heterocyclic compound with the molecular formula C11H14N2O This compound features a pyridazine ring fused with a cyclopentane ring and a cyclobutoxy group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclobutoxy-5H,6H,7H-cyclopenta[c]pyridazine typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of cyclopentanone with hydrazine hydrate to form the cyclopenta[c]pyridazine core. Subsequently, the cyclobutoxy group is introduced through an etherification reaction using cyclobutanol and an appropriate dehydrating agent such as sulfuric acid or phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-cyclobutoxy-5H,6H,7H-cyclopenta[c]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the cyclobutoxy group, where nucleophiles such as halides or amines replace the cyclobutoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridazine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug discovery programs targeting various diseases.
Industry: Utilized in the development of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-cyclobutoxy-5H,6H,7H-cyclopenta[c]pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazine: A simpler analog without the cyclopentane and cyclobutoxy groups.
Pyridazinone: Contains a carbonyl group instead of the cyclobutoxy group.
Cyclopentapyridazine: Lacks the cyclobutoxy group.
Uniqueness
3-cyclobutoxy-5H,6H,7H-cyclopenta[c]pyridazine is unique due to the presence of the cyclobutoxy group, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
3-cyclobutyloxy-6,7-dihydro-5H-cyclopenta[c]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-3-8-7-11(13-12-10(8)6-1)14-9-4-2-5-9/h7,9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPGCSUKZOXYKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=NN=C3CCCC3=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-methoxy-5-(piperidylsulfonyl)phenyl]-N-(2-pyridyl)carboxamide](/img/structure/B3013029.png)


![2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B3013033.png)



![5-Bromo-3-cyclobutyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3013040.png)

![2-(5-Oxaspiro[2.4]heptan-6-yl)acetic acid](/img/structure/B3013044.png)
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B3013047.png)
![N-(5-chloro-2-methoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B3013048.png)
